3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
Overview
Description
3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is a derivative of chromen-2-one, which is a compound of interest in medicinal chemistry due to its potential antitumor properties. The compound is related to 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These analogs have shown promising results, with certain derivatives exhibiting potent antitumor activity .
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves several steps, including the Knoevenagel reaction, which is a method used to form carbon-carbon bonds in the construction of the chromen-2-one scaffold. An improved synthesis route for a related compound, 3-Amino-7,8-dimethoxy-2H-chromen-2-one, has been developed, which offers advantages such as convenient operations, mild reaction conditions, and environmental friendliness . This improved synthesis could potentially be applied to the synthesis of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives can be complex, with the possibility of planar or non-planar configurations. For instance, the X-ray crystal structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, revealed that all atoms of the pyran ring were coplanar, which is a distinctive feature compared to other similar compounds . This information is crucial for understanding the molecular interactions and stability of these compounds.
Chemical Reactions Analysis
Chromen-2-one derivatives can participate in various chemical reactions, including coordination with metal ions. For example, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have been synthesized, where the chromen-2-one acts as a monobasic ligand, coordinating through the carbonyl moiety, especially in the case of Cu(II) mixed ligand complexes . These reactions are significant for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and substituents. The presence of functional groups such as amino and methoxy can affect properties like solubility, stability, and reactivity. The antimicrobial and cytotoxic activities of these compounds have been explored, with some complexes showing good cytotoxic activity, which is an important consideration for their potential use as antitumor agents .
Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Protocols and Importance : 6H-Benzo[c]chromen-6-ones, including structures like 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one, are key structures in secondary metabolites with considerable pharmacological significance. Due to their limited natural availability, there's a significant focus on synthetic procedures for such compounds. The literature details methods like Suzuki coupling reactions, lactonization, and metal-catalyzed cyclization, highlighting the importance of efficient and simple procedures for their synthesis (Mazimba, 2016) (Mazimba, 2016).
Biological and Pharmacological Applications
Antioxidant and Bioactive Properties : Coumarins, with a core of 2H-chromen-2-one, demonstrate a broad range of biological activities including anticoagulant, anticancer, and antimicrobial activities. The bioactive nature is attributed to the 2H-chromen-2-one core’s ability to establish various interactions and its role in making coumarins effective antioxidants by acting as radical scavengers (Torres et al., 2014).
Therapeutic Applications in Cancer : Some compounds like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one have shown high tumor specificity and low keratinocyte toxicity, indicating their potential in manufacturing anticancer drugs with reduced side effects (Sugita et al., 2017).
Applications in Genetics, Pharmacology, and Microbiology : 3-Hydroxycoumarins, a class of compounds similar in structure, are noted for their chemical, photochemical, and biological properties, with usage in genetics, pharmacology, and microbiology. The synthesis methods and the reactivity of such compounds, including their derivatives and biological properties, are of significant importance, showcasing the compound's versatility in different scientific fields (Yoda, 2020).
Natural Anti-inflammatory Agents : Isoflavones, structurally similar to 3-phenyl chromen-4-one, are recognized for their therapeutic activities including anti-inflammatory effects. Their structure allows them to mimic estrogen and exhibit various biological effects, emphasizing the potential of chromenone derivatives in inflammation-based diseases and general health improvement (Danciu et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
3-(4-Amino-2-methoxy-phenyl)-chromen-2-one interacts with tyrosinase, inhibiting its activity . This interaction results in a decrease in the production of melanin, a pigment responsible for color in skin, hair, and eyes .
Biochemical Pathways
The inhibition of tyrosinase by 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one affects the melanogenesis pathway . This results in a decrease in the production of melanin, thereby potentially alleviating hyperpigmentation .
Result of Action
The molecular effect of the action of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this could result in a lightening of the skin color, as melanin is responsible for pigmentation .
properties
IUPAC Name |
3-(4-amino-2-methoxyphenyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-9-11(17)6-7-12(15)13-8-10-4-2-3-5-14(10)20-16(13)18/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTKIICGKNNUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233040 | |
Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643804 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
335206-96-7 | |
Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335206-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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